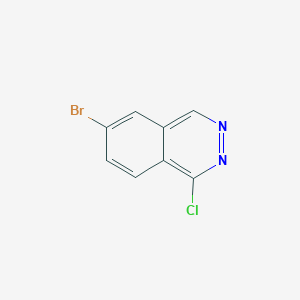

6-Bromo-1-chlorophthalazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-chlorophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-6-1-2-7-5(3-6)4-11-12-8(7)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHENEHYQUQKATD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=NC=C2C=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621785 | |

| Record name | 6-Bromo-1-chlorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470484-70-9 | |

| Record name | 6-Bromo-1-chlorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMO-1-CHLOROPHTHALAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Synthetic Insights of 6-Bromo-1-chlorophthalazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1-chlorophthalazine is a halogenated heterocyclic compound that serves as a valuable intermediate in medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive chloro group and a bromo substituent amenable to cross-coupling reactions, makes it a versatile building block for the synthesis of a diverse range of more complex molecules. Phthalazine derivatives, in general, have garnered significant attention for their wide array of pharmacological activities, including their roles as inhibitors of poly(ADP-ribose) polymerase (PARP), and modulators of signaling pathways such as the Hedgehog and TGFβ pathways.[1][2] This guide provides a comprehensive overview of the known chemical properties of this compound, along with insights into its synthesis and reactivity.

Chemical and Physical Properties

Comprehensive experimental data for this compound is not extensively reported in publicly available literature. The following tables summarize the available computed and basic data for the target compound, alongside experimental data for structurally related compounds to provide context.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 470484-70-9 | [3] |

| Molecular Formula | C₈H₄BrClN₂ | [4] |

| Molecular Weight | 243.49 g/mol | [4] |

| Appearance | Pale-yellow to yellow-brown solid | Commercial Suppliers |

| Predicted XLogP3 | 2.7 - 3.0457 | [4] |

| Topological Polar Surface Area | 25.8 Ų | [4] |

| Predicted Density | 1.762 ± 0.06 g/cm³ | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Table 2: Predicted Mass Spectrometry Data for this compound Adducts [5]

| Adduct | m/z |

| [M+H]⁺ | 242.93192 |

| [M+Na]⁺ | 264.91386 |

| [M-H]⁻ | 240.91736 |

| [M+NH₄]⁺ | 259.95846 |

| [M+K]⁺ | 280.88780 |

| [M]⁺ | 241.92409 |

| [M]⁻ | 241.92519 |

Note: The data in Table 2 is based on computational predictions and may not reflect experimental values.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the phthalazine ring system. The chemical shifts and coupling constants will be influenced by the positions of the bromo and chloro substituents.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the carbon atoms of the phthalazine core. The carbons attached to the halogens and nitrogens will exhibit characteristic downfield shifts.

Infrared (IR) Spectroscopy

The IR spectrum would likely show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern would be expected due to the presence of both bromine and chlorine atoms.

Reactivity and Synthetic Applications

This compound is a key intermediate for the synthesis of more complex molecules, primarily through reactions involving its two halogen atoms.[6][7]

Nucleophilic Substitution

The chlorine atom at the 1-position of the phthalazine ring is activated towards nucleophilic substitution. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms. It can readily react with various nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of functional groups at this position.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the elaboration of the phthalazine scaffold with various aryl, heteroaryl, alkyl, or alkynyl groups.

Experimental Protocols

A specific, verified experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be inferred from the synthesis of analogous compounds, starting from 6-bromophthalazin-1(2H)-one.[8]

Proposed Synthesis of this compound

This proposed two-step synthesis involves the initial synthesis of 6-bromophthalazin-1(2H)-one followed by a chlorination reaction.

Step 1: Synthesis of 6-Bromophthalazin-1(2H)-one

A common method for the synthesis of phthalazinones is the condensation of a substituted phthalic acid or anhydride with hydrazine.

Step 2: Chlorination of 6-Bromophthalazin-1(2H)-one

The conversion of the phthalazinone to the corresponding chlorophthalazine can be achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A procedure analogous to the synthesis of 6-Bromo-4-chloro-phthalazin-1(2H)-one can be adapted.[9]

Illustrative Protocol (Adaptation from a related synthesis):

-

A mixture of 6-bromophthalazin-1(2H)-one and an excess of phosphorus oxychloride (POCl₃) is heated at reflux for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the acidic byproducts.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Logical and Signaling Pathway Diagrams

To visualize the synthetic utility and potential biological relevance of this compound, the following diagrams are provided.

Caption: Synthetic workflow for this compound and its derivatives.

References

- 1. Design, synthesis, and biological evaluation of optimized phthalazine derivatives as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and biological evaluation of phthalazines as novel non-kinase TGFβ pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Bromo-1-chloro-phthalazine 97% | CAS: 470484-70-9 | AChemBlock [achemblock.com]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - this compound (C8H4BrClN2) [pubchemlite.lcsb.uni.lu]

- 6. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 7. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 8. 6-Bromophthalazin-1(2h)-one | C8H5BrN2O | CID 11535918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-BroMo-4-chlorophthalazin-1(2H)-one synthesis - chemicalbook [chemicalbook.com]

Technical Guide: 6-Bromo-1-chlorophthalazine (CAS No. 470484-70-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-1-chlorophthalazine, a key intermediate in pharmaceutical research and organic synthesis. It includes verified CAS number and structure, a summary of its physicochemical properties, and a detailed, plausible experimental protocol for its synthesis.

Chemical Identity and Structure

The compound this compound is unequivocally identified by the CAS Registry Number 470484-70-9 .[1][2][3][4] Its chemical structure is characterized by a phthalazine core, substituted with a bromine atom at the 6th position and a chlorine atom at the 1st position.

Molecular Structure:

Chemical Structure of this compound

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and use in synthetic applications.

| Property | Value | Source |

| CAS Number | 470484-70-9 | [1][2][3][4] |

| Molecular Formula | C₈H₄BrClN₂ | [1] |

| Molecular Weight | 243.49 g/mol | [1][2] |

| Appearance | Pale-yellow to Yellow-brown Solid | |

| Boiling Point (Predicted) | 419.2 ± 25.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.762 ± 0.06 g/cm³ | [5] |

| SMILES | ClC1=C2C=CC(Br)=CC2=CN=N1 | [2][5] |

| InChI Key | GHENEHYQUQKATD-UHFFFAOYSA-N | [5] |

Experimental Protocols

Step 1: Synthesis of 6-Bromophthalazin-1(2H)-one

This intermediate can be synthesized from 4-bromophthalic anhydride and hydrazine hydrate.

Step 2: Chlorination of 6-Bromophthalazin-1(2H)-one to yield this compound

Materials and Reagents:

-

6-Bromophthalazin-1(2H)-one

-

Phosphorus oxychloride (POCl₃)

-

Toluene (anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-Bromophthalazin-1(2H)-one (1.0 eq) in anhydrous toluene.

-

Slowly add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.

Characterization:

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Logical Workflow for Compound Handling and Synthesis

The following diagram illustrates a typical workflow for the handling, synthesis, and characterization of a chemical compound like this compound in a research setting.

General laboratory workflow for chemical synthesis.

References

- 1. 6-溴-1-氯酞嗪 - ChemicalBook [m.chemicalbook.com]

- 2. 6-Bromo-1-chloro-phthalazine 97% | CAS: 470484-70-9 | AChemBlock [achemblock.com]

- 3. echemi.com [echemi.com]

- 4. 6-溴-1-氯邻苯二氮 CAS#: 470484-70-9 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 5. PubChemLite - this compound (C8H4BrClN2) [pubchemlite.lcsb.uni.lu]

- 6. 6-BroMo-4-chlorophthalazin-1(2H)-one synthesis - chemicalbook [chemicalbook.com]

Spectroscopic and Structural Elucidation of 6-Bromo-1-chlorophthalazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Bromo-1-chlorophthalazine. The information presented herein is essential for its identification, characterization, and utilization in synthetic chemistry and drug discovery programs. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for researchers.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.2 - 8.5 | d | ~1.5 | H-5 |

| ~8.0 - 8.2 | dd | ~8.8, ~1.5 | H-7 |

| ~7.8 - 8.0 | d | ~8.8 | H-8 |

| ~7.7 - 7.9 | s | - | H-4 |

Note: Predicted data is based on the analysis of similar substituted phthalazine structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~159 | C-1 |

| ~152 | C-8a |

| ~138 | C-4 |

| ~135 | C-7 |

| ~130 | C-5 |

| ~128 | C-4a |

| ~127 | C-6 |

| ~125 | C-8 |

Note: Predicted data is based on the analysis of similar substituted phthalazine structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1600-1585 | Medium-Strong | C=C Aromatic Ring Stretch |

| 1500-1400 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1100 | Strong | C-Cl Stretch |

| ~680 | Strong | C-Br Stretch |

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 241.9250 | [M]⁺ |

| 242.9319 | [M+H]⁺ |

| 264.9139 | [M+Na]⁺ |

Note: The mass spectrometry data is based on the predicted monoisotopic mass and common adducts. The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of halogenated heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (zg30) was used.

-

Number of Scans: 16 to 64 scans were accumulated to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of 16 ppm was typically used.

-

Relaxation Delay: A relaxation delay of 1-2 seconds was employed between scans.

-

Referencing: The chemical shifts were referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (zgpg30) was utilized.

-

Number of Scans: 1024 to 4096 scans were acquired due to the lower natural abundance of ¹³C.

-

Spectral Width: A spectral width of 240 ppm was used.

-

Relaxation Delay: A relaxation delay of 2 seconds was set.

-

Referencing: The chemical shifts were referenced to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid this compound was placed directly onto the ATR crystal.

Data Acquisition:

-

Spectral Range: The spectrum was recorded from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ was used.

-

Number of Scans: 16 scans were co-added to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal was recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Orbitrap or a Waters Xevo G2-XS QTof (or equivalent) was used, coupled with an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 mg/mL).

Data Acquisition:

-

Ionization Mode: Positive ion mode ESI was typically used.

-

Mass Range: A mass range of m/z 50-500 was scanned.

-

Capillary Voltage: The capillary voltage was set to 3-4 kV.

-

Source Temperature: The source temperature was maintained at 120-150 °C.

-

Desolvation Temperature: The desolvation temperature was set to 300-350 °C.

-

Data Analysis: The resulting mass spectrum was analyzed for the molecular ion peak and its characteristic isotopic pattern due to the presence of bromine and chlorine.

Visualizations

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity like this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Solubility profile of 6-Bromo-1-chlorophthalazine in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 6-Bromo-1-chlorophthalazine, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature and safety data sheets, this document focuses on providing a robust experimental framework for determining its solubility in common laboratory solvents. This guide also outlines a typical workflow where such a compound might be utilized, from initial screening to further development.

Introduction

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mmol/L) for this compound in common laboratory solvents has not been published. Researchers are encouraged to determine this experimentally. The following table is provided as a template for recording experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |

| Dimethyl Sulfoxide (DMSO) | ||||

| Ethanol | ||||

| Methanol | ||||

| Acetone | ||||

| Tetrahydrofuran (THF) | ||||

| Acetonitrile | ||||

| Dichloromethane (DCM) | ||||

| Water (or buffered solutions) |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like this compound.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the saturation point of a solution in contact with an excess of the solid compound.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. The excess solid should be clearly visible.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation at a high speed (e.g., 14,000 rpm for 10 minutes) or by filtration using a chemically inert filter (e.g., 0.22 µm PTFE).

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original concentration in the saturated solution based on the dilution factor. This value represents the thermodynamic solubility.

Kinetic Solubility (Turbidimetric Method)

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the test solvent (e.g., aqueous buffer).

-

Precipitation Induction: The introduction of the DMSO stock solution into the aqueous environment will cause the compound to precipitate at concentrations above its kinetic solubility limit.

-

Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

-

Data Analysis: The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.

Logical Workflow in Drug Discovery

The following diagram illustrates a typical workflow in a drug discovery project where a compound like this compound might be synthesized and evaluated.

Caption: A typical drug discovery workflow from compound synthesis to lead candidate selection.

In-Depth Technical Guide: Material Safety Data Sheet for 6-Bromo-1-chlorophthalazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for 6-Bromo-1-chlorophthalazine (CAS No: 470484-70-9). The information is compiled for professionals in research and drug development, with a focus on presenting clear, quantitative data and outlining relevant experimental contexts.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound. While comprehensive experimental data is not widely available in public literature, predicted and known properties are summarized below. These values should be used as estimates and confirmed with experimental data where possible.

| Property | Value | Source |

| Molecular Formula | C₈H₄BrClN₂ | [1][2] |

| Molecular Weight | 243.49 g/mol | [1][2] |

| Predicted Density | 1.762 g/cm³ | [3] |

| Predicted Boiling Point | 419.2 ± 25.0 °C at 760 mmHg | [3] |

| Physical Appearance | Pale-yellow to yellow-brown solid | [4] |

| Purity | Typically available at 97% or 98% purity | [2][4] |

| Storage Temperature | Inert atmosphere, 2-8°C | [4] |

Hazard Identification and Safety Information

This compound is classified as harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE) should be worn when handling this compound.

| Hazard Statement | GHS Classification | Precautionary Statements |

| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | P264, P270, P301+P317, P330, P501 |

| H315: Causes skin irritation | Skin corrosion/irritation | P280, P302+P352, P332+P313, P362+P364 |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation | P280, P305+P351+P338, P337+P313 |

| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Respiratory tract irritation) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Pictogram: GHS07 (Exclamation Mark)[4] Signal Word: Warning[4]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a doctor if irritation persists.[5]

-

In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[5]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or poison control center immediately.[5]

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety and maintain the integrity of this compound.

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[5]

Experimental Protocols and Synthesis

A general procedure for the chlorination of a related phthalazinone, 6-bromo-2,3-dihydro-phthalazine-1,4-dione, to form 6-Bromo-4-chlorophthalazin-1(2H)-one is described as follows:

Synthesis of 6-Bromo-4-chlorophthalazin-1(2H)-one [6]

-

A mixture of 6-bromo-2,3-dihydro-phthalazine-1,4-dione (42.8 g, 178 mmol) in phosphorus oxychloride (POCl₃, 300 mL) is heated at reflux for 3 hours.[6]

-

The reaction mixture is allowed to cool and then concentrated.[6]

-

The residue is taken up in ethyl acetate (EtOAc, 400 mL) and water (200 mL) and neutralized with sodium bicarbonate.[6]

-

The layers are separated, and the aqueous layer is extracted with EtOAc (3 x 200 mL).[6]

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated.[6]

-

The residue is dissolved in dioxane (300 mL) and 2N sodium hydroxide (NaOH, 250 mL).[6]

-

The mixture is heated at 50°C for 30 minutes, then poured into water (3 L) and stirred for 15 minutes.[6]

-

The resulting solid is filtered and dried in a vacuum at room temperature to yield the product.[6]

This protocol for a related compound suggests that this compound could be synthesized from a corresponding 6-bromophthalazin-1(2H)-one precursor using a chlorinating agent like POCl₃.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR) for this compound is not available in the searched results. However, predicted mass spectrometry data is available.

Predicted Mass Spectrum Data [7]

| Adduct | m/z |

| [M+H]⁺ | 242.93192 |

| [M+Na]⁺ | 264.91386 |

| [M-H]⁻ | 240.91736 |

| [M+NH₄]⁺ | 259.95846 |

| [M+K]⁺ | 280.88780 |

Toxicological and Ecological Information

There is currently no available data on the acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity of this compound.[5] Similarly, no data is available on its ecotoxicity, persistence and degradability, bioaccumulative potential, or mobility in soil.[5]

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of safety procedures and a potential synthetic pathway.

Caption: General workflow for safely handling chemical compounds.

References

- 1. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Bromo-1-chloro-phthalazine 97% | CAS: 470484-70-9 | AChemBlock [achemblock.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 470484-70-9 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. 6-BroMo-4-chlorophthalazin-1(2H)-one synthesis - chemicalbook [chemicalbook.com]

- 7. PubChemLite - this compound (C8H4BrClN2) [pubchemlite.lcsb.uni.lu]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Brominated Phthalazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activities of brominated phthalazine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. Citing their diverse pharmacological profiles, this document delves into their anticancer, antimicrobial, and enzyme inhibitory properties, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate further research and drug development endeavors.

Anticancer Activity of Brominated Phthalazine Derivatives

Brominated phthalazine derivatives have emerged as a promising scaffold in the design of novel anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.

Quantitative Anticancer and Anti-Angiogenic Activity

The cytotoxic and anti-angiogenic potential of various brominated phthalazine derivatives has been evaluated against a range of cancer cell lines and the VEGFR-2 kinase. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a quantitative measure of their potency.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Brominated Phthalazine Derivatives against Human Cancer Cell Lines

| Compound Reference | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 4-(4-Bromophenyl)phthalazin-1(2H)-one | - | - | [1] |

| 2g | (Structure not fully specified) | MCF-7 (Breast) | 0.15 | [2] |

| HepG2 (Liver) | 0.18 | [2] | ||

| 4a | (Structure not fully specified) | MCF-7 (Breast) | 0.12 | [2] |

| HepG2 (Liver) | 0.09 | [2] | ||

| 7a | (Structure not fully specified) | HCT-116 (Colon) | 6.04 ± 0.30 | [3] |

| MCF-7 (Breast) | 8.8 ± 0.45 | [3] | ||

| 7b | (Structure not fully specified) | HCT-116 (Colon) | 13.22 ± 0.22 | [3] |

| MCF-7 (Breast) | 17.9 ± 0.50 | [3] |

Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity (IC50 in µM) of Brominated Phthalazine Derivatives

| Compound Reference | Derivative Structure | IC50 (µM) | Reference |

| 2g | (Structure not fully specified) | 0.148 | [2] |

| 4a | (Structure not fully specified) | 0.196 | [2] |

| 7a | (Structure not fully specified) | 0.11 ± 0.01 | [3] |

| 7b | (Structure not fully specified) | 0.31 ± 0.03 | [3] |

Key Signaling Pathway: VEGFR-2 Inhibition

The anticancer activity of many brominated phthalazine derivatives is attributed to their ability to inhibit the VEGFR-2 signaling pathway, which is crucial for angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[4] By blocking the ATP binding site of the VEGFR-2 kinase domain, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling cascades.[5]

Antimicrobial Activity of Brominated Phthalazine Derivatives

Certain brominated phthalazine derivatives have demonstrated noteworthy activity against various bacterial strains. This section outlines the available quantitative data on their antimicrobial efficacy.

Quantitative Antimicrobial Activity

The antimicrobial potential of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: In Vitro Antimicrobial Activity (MIC in µg/mL) of Brominated Phthalazine Derivatives

| Compound Reference | Derivative Structure | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 1 | (Structure not fully specified) | Staphylococcus aureus (MRSA) | 3.125 - 200 | [6] |

| Compound 3g | (Structure not fully specified) | Pseudomonas aeruginosa | 3.12 | [7] |

| Klebsiella pneumoniae | 12.5 | [7] | ||

| Compound 3j | (Structure not fully specified) | Pseudomonas aeruginosa | 6.25 | [7] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of brominated phthalazine derivatives.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solution and are solubilized using a suitable solvent. The intensity of the purple color, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength.

Procedure:

-

Cell Seeding:

-

Harvest and count the desired cancer cells.

-

Seed the cells into a 96-well flat-bottom plate at an optimal density (typically 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of complete culture medium.

-

Include wells with medium only as a blank control.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the brominated phthalazine derivatives in culture medium.

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of the test compounds to the respective wells.

-

Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and an untreated control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2 to 4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

-

Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the mean absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: Serial twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the microorganism.

Procedure:

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the brominated phthalazine derivative in a suitable solvent.

-

Perform serial twofold dilutions of the stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture of the test microorganism on an appropriate agar plate, select several colonies.

-

Suspend the colonies in a sterile broth or saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Inoculation:

-

Within 15 minutes of standardization, inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared inoculum.

-

Include a positive control well (broth with inoculum, no antimicrobial agent) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

-

Enzyme Inhibition Assay: VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, which involves the transfer of a phosphate group from ATP to a substrate.

Principle: The assay quantifies the amount of ATP consumed during the kinase reaction. In the presence of an inhibitor, the kinase activity is reduced, resulting in less ATP consumption. The remaining ATP is then detected using a luminescence-based assay, where the light signal is inversely proportional to the kinase activity.

Procedure:

-

Reagent Preparation:

-

Prepare a kinase buffer, a solution of recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP.

-

Prepare serial dilutions of the brominated phthalazine derivatives in the kinase buffer.

-

-

Kinase Reaction:

-

In a white 96-well plate, add the kinase buffer, the diluted test compounds, and the VEGFR-2 enzyme.

-

Include a positive control (enzyme, no inhibitor) and a blank (no enzyme).

-

Initiate the kinase reaction by adding ATP and the substrate.

-

Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the kinase reaction and measure the amount of remaining ATP using a commercial kit such as Kinase-Glo®. This involves adding a reagent that generates a luminescent signal proportional to the ATP concentration.

-

Incubate the plate at room temperature for a short period to stabilize the luminescent signal.

-

-

Luminescence Measurement:

-

Read the luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (blank wells) from all other readings.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[8][9]

-

References

- 1. CAS 76462-38-9: 4-(4-bromophenyl)phthalazin-1(2H)-one [cymitquimica.com]

- 2. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorbyt.com [biorbyt.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Potential Therapeutic Targets for 6-Bromo-1-chlorophthalazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalazine derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities, particularly in the realm of oncology. Their versatile structure allows for substitutions at various positions, leading to the development of potent and selective inhibitors of key therapeutic targets. This technical guide focuses on the potential therapeutic targets of derivatives originating from the 6-bromo-1-chlorophthalazine core. While direct studies on this specific scaffold are limited, this document extrapolates potential targets based on the extensive research conducted on the broader class of phthalazine derivatives, providing a valuable resource for researchers and drug development professionals. The primary focus will be on their well-documented role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with additional discussion on other potential targets such as Aurora kinases and phosphodiesterases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: A Primary Anticancer Strategy

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of VEGFR-2 signaling is a hallmark of cancer, as tumors rely on angiogenesis to support their growth, invasion, and metastasis.[2] Consequently, inhibiting VEGFR-2 has become a cornerstone of modern anticancer therapy.

Numerous studies have identified phthalazine derivatives as potent inhibitors of VEGFR-2. These compounds typically exert their effect by competing with ATP for binding to the kinase domain of the receptor, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.

Quantitative Data on Phthalazine Derivatives as VEGFR-2 Inhibitors

The following table summarizes the in vitro activity of various phthalazine derivatives against VEGFR-2 and different cancer cell lines. It is important to note that these derivatives do not all contain the specific 6-bromo-1-chloro substitution pattern but represent the broader class of phthalazine-based VEGFR-2 inhibitors.

| Compound ID | Target | IC50 (µM) | Cancer Cell Line | GI50/IC50 (µM) | Reference |

| Series 1 | |||||

| 6b | VEGFR-2 | - | NCI 60-cell panel | 0.15 - 8.41 | [3] |

| 6e | VEGFR-2 | - | NCI 60-cell panel | 0.15 - 8.41 | [3] |

| 7b | VEGFR-2 | - | NCI 60-cell panel | 0.15 - 8.41 | [3] |

| 12b | VEGFR-2 | 4.4 | - | - | [3] |

| 12c | VEGFR-2 | 2.7 | - | - | [3] |

| 13c | VEGFR-2 | 2.5 | NCI 60-cell panel | 0.15 - 8.41 | [3] |

| 16a | VEGFR-2 | - | NCI 60-cell panel | 0.15 - 8.41 | [3] |

| Series 2 | |||||

| 2g | VEGFR-2 | 0.148 | MCF-7 | 0.15 | [4] |

| 2g | VEGFR-2 | 0.148 | HepG2 | 0.12 | [4] |

| 4a | VEGFR-2 | 0.196 | MCF-7 | 0.18 | [4] |

| 4a | VEGFR-2 | 0.196 | HepG2 | 0.09 | [4] |

| Series 3 | |||||

| 11 | VEGFR-2 | 0.19 | A549, HepG-2, Caco-2, MDA | 10.61, 9.52, 12.45, 11.52 | [2] |

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events crucial for angiogenesis.

References

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the C-Cl Bond in 6-Bromo-1-chlorophthalazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the carbon-chlorine (C-Cl) bond in 6-Bromo-1-chlorophthalazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the presence of two distinct halogen atoms and an electron-deficient phthalazine core, this molecule offers versatile opportunities for selective functionalization. This document details the anticipated reactivity of the C-Cl bond in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, supported by established chemical principles and analogous examples from the scientific literature.

Core Concepts: Electronic Effects and Bond Reactivity

The phthalazine nucleus is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This electronic characteristic significantly influences the reactivity of the attached halogen atoms. The C-Cl bond at the 1-position is situated adjacent to a nitrogen atom, which exerts a strong electron-withdrawing effect through resonance and induction. This effect polarizes the C-Cl bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

In contrast, the C-Br bond at the 6-position is located on the benzene ring portion of the molecule and is less influenced by the nitrogen atoms. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order C-I > C-Br > C-Cl. However, in heteroaromatic systems, the position of the halogen relative to the heteroatoms can override this trend. For this compound, the C-Cl bond at the activated 1-position is anticipated to be more reactive than the C-Br bond in many transformations, particularly in nucleophilic aromatic substitution and certain cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the phthalazine ring system renders the C-Cl bond at the 1-position highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex.

A variety of nucleophiles can be employed to displace the chloride, including amines, alkoxides, and thiolates. The general workflow for such a reaction is depicted below.

Caption: General workflow for the nucleophilic aromatic substitution of this compound.

Table 1: Anticipated Nucleophilic Aromatic Substitution Reactions at the C-Cl Bond

| Nucleophile | Reagents and Conditions (Analogous Examples) | Expected Product |

| Primary/Secondary Amines | Amine, Solvent (e.g., EtOH, DMF), optional base (e.g., K₂CO₃), Heat | 1-Amino-6-bromophthalazine derivatives |

| Alkoxides (e.g., NaOMe) | Alcohol (e.g., MeOH), Base (e.g., NaH), Heat | 1-Alkoxy-6-bromophthalazine |

| Thiolates (e.g., NaSPh) | Thiol, Base (e.g., NaH), Solvent (e.g., DMF) | 1-(Aryl/Alkyl)thio-6-bromophthalazine |

Experimental Protocol (Analogous Example: Amination of a Chloro-N-heterocycle)

The following protocol is based on typical conditions for the amination of related chloro-N-heterocyclic compounds and should be optimized for this compound.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or DMF.

-

Addition of Reagents: Add the desired amine (1.1-1.5 eq.) and a base such as potassium carbonate (2.0 eq.) if the amine salt is not used.

-

Reaction: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 1-amino-6-bromophthalazine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound is also a viable handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Due to the electronic activation at the 1-position, selective reaction at the C-Cl bond over the C-Br bond is often achievable, particularly in Suzuki-Miyaura coupling.

Caption: Potential palladium-catalyzed cross-coupling reactions at the C-Cl bond of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron species and an organic halide. For dihaloheteroarenes like 6-bromo-2-chloroquinoxaline, selective coupling at the C-Cl bond adjacent to a nitrogen atom has been reported. A similar selectivity is anticipated for this compound.

Table 2: Anticipated Suzuki-Miyaura Coupling at the C-Cl Bond

| Coupling Partner | Catalyst System (Analogous Examples) | Base | Solvent | Expected Product |

| Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃ | Toluene/EtOH/H₂O, Dioxane/H₂O | 1-Aryl-6-bromophthalazine |

Experimental Protocol (Analogous Example: Suzuki-Miyaura Coupling of a Chloro-N-heterocycle)

This protocol is adapted from procedures for the selective Suzuki-Miyaura coupling of related dihaloheteroarenes.

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

-

Work-up: After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 1-aryl-6-bromophthalazine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds. While the C-Br bond is generally more reactive in this transformation, selective amination at the C-Cl bond of N-heterocycles can be achieved with the appropriate choice of catalyst and ligands. For instance, in the case of 6-bromo- and 6-chloropurine nucleosides, both halogens undergo amination, with the reactivity being tunable by the catalyst system.

Table 3: Anticipated Buchwald-Hartwig Amination at the C-Cl Bond

| Amine | Catalyst System (Analogous Examples) | Base | Solvent | Expected Product |

| Primary/Secondary Amine | Pd₂(dba)₃ with a phosphine ligand (e.g., Xantphos, BINAP) | Cs₂CO₃, NaOtBu | Toluene, Dioxane | 1-Amino-6-bromophthalazine |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. Similar to other cross-coupling reactions, the activated C-Cl bond at the 1-position is a potential site for this transformation.

Table 4: Anticipated Sonogashira Coupling at the C-Cl Bond

| Alkyne | Catalyst System (Analogous Examples) | Base | Solvent | Expected Product |

| Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, DIPA | THF, Toluene | 1-Alkynyl-6-bromophthalazine |

Chemoselectivity Considerations

The selective functionalization of either the C-Cl or the C-Br bond in this compound is a key consideration for synthetic strategy.

-

For Nucleophilic Aromatic Substitution: The C-Cl bond at the 1-position is significantly more activated towards SNAr than the C-Br bond at the 6-position. Therefore, high selectivity for substitution at the C-Cl bond is expected.

-

For Palladium-Catalyzed Cross-Coupling: The outcome is less straightforward and depends on the specific reaction type and conditions.

-

In Suzuki-Miyaura coupling , the electronic activation of the C-Cl bond by the adjacent nitrogen often leads to its preferential reaction.

-

In Buchwald-Hartwig amination and Sonogashira coupling , the greater inherent reactivity of the C-Br bond may lead to preferential reaction at the 6-position. However, the choice of palladium catalyst and ligands can influence and potentially reverse this selectivity. For instance, bulky electron-rich phosphine ligands can promote the oxidative addition to the stronger C-Cl bond.

-

Researchers should perform small-scale screening experiments to determine the optimal conditions for the desired selective transformation.

Conclusion

The C-Cl bond in this compound is a versatile functional group that can readily participate in both nucleophilic aromatic substitution and a range of palladium-catalyzed cross-coupling reactions. Its reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom in the phthalazine ring. This heightened reactivity often allows for selective functionalization at the 1-position in the presence of the C-Br bond at the 6-position, particularly in SNAr and Suzuki-Miyaura reactions. For other cross-coupling reactions, the chemoselectivity can be tuned by the careful selection of catalysts, ligands, and reaction conditions. The experimental protocols provided, based on analogous systems, offer a solid starting point for the development of synthetic routes to novel and complex phthalazine derivatives for applications in drug discovery and materials science.

Navigating the Reactivity of 6-Bromo-1-chlorophthalazine: A Technical Guide to Selective C-Br Bond Functionalization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the carbon-bromine (C-Br) bond in 6-bromo-1-chlorophthalazine, a key heterocyclic intermediate in the synthesis of various pharmaceutically active compounds, notably Poly (ADP-ribose) polymerase (PARP) inhibitors. This document provides a detailed overview of the chemoselective functionalization of the C-Br bond, focusing on palladium-catalyzed cross-coupling reactions, and offers specific experimental protocols for researchers in the field of medicinal chemistry and drug development.

Introduction: The Strategic Importance of this compound

This compound is a di-halogenated phthalazine derivative of significant interest in medicinal chemistry. Its structure features two distinct carbon-halogen bonds: a C-Br bond on the benzene ring and a C-Cl bond on the pyridazine ring. The differential reactivity of these two halogens allows for selective, stepwise functionalization, making it a versatile building block for the synthesis of complex molecular architectures. In particular, it serves as a crucial precursor for the development of PARP inhibitors, a class of targeted cancer therapies. Understanding and controlling the reactivity of the C-Br bond is paramount for the efficient synthesis of these and other bioactive molecules.

Chemoselectivity: Preferential Reactivity of the C-Br Bond

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl. This is primarily attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond.

This inherent difference in reactivity allows for the selective functionalization of the C-Br bond at the 6-position of this compound while leaving the C-Cl bond at the 1-position intact. This chemoselectivity is a cornerstone of the synthetic strategies employing this intermediate, enabling the introduction of diverse substituents at the 6-position before further modification at the 1-position.

Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

The C-Br bond in this compound readily participates in a variety of palladium-catalyzed cross-coupling reactions. These transformations provide powerful methods for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. In the context of this compound, this reaction is employed to introduce various aryl and heteroaryl substituents at the 6-position. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below:

The following table summarizes various conditions and reported yields for the Suzuki-Miyaura coupling of this compound with different boronic acids, demonstrating the selective reactivity of the C-Br bond.

| Boronic Acid/Ester | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| (4-Fluorophenyl)boronic acid | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ | Toluene/Water | 85 | 16 | 78 |

| (3-Aminophenyl)boronic acid | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ | Toluene/Water | 85 | 16 | 65 |

| (3,4-Difluorophenyl)boronic acid | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ | Toluene/Water | 85 | 16 | 72 |

| Pyridine-3-boronic acid | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ | Toluene/Water | 85 | 16 | 55 |

Data sourced from patent WO2008041082A1.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. Given the established higher reactivity of the C-Br bond, it is the expected site for selective amination on the this compound scaffold. This reaction is crucial for introducing nitrogen-containing functionalities, which are prevalent in many bioactive molecules.

The catalytic cycle for the Buchwald-Hartwig amination highlights the key steps of this transformation:

Experimental Protocols

The following are detailed experimental protocols for key reactions involving the selective functionalization of the C-Br bond in this compound.

Synthesis of this compound

This procedure is adapted from patent literature and describes the synthesis of the starting material.

Materials:

-

6-Bromophthalazin-1(2H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Toluene

Procedure:

-

A suspension of 6-bromophthalazin-1(2H)-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents) and N,N-dimethylaniline (0.1 equivalents) is heated at reflux (approximately 110°C) for 3 hours.

-

The reaction mixture is allowed to cool to room temperature.

-

The excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is co-evaporated with toluene to remove residual POCl₃.

-

The resulting solid is carefully partitioned between ice-water and an organic solvent such as dichloromethane or ethyl acetate.

-

The aqueous layer is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

-

The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

-

The crude this compound can be purified by recrystallization or silica gel chromatography.

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a representative example for the selective C-C bond formation at the 6-position.

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid (1.1-1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (e.g., 5 mol%)

-

Potassium carbonate (K₂CO₃) (2-3 equivalents)

-

Toluene

-

Water

Procedure:

-

To a reaction vessel (e.g., a Schlenk flask or a round-bottom flask equipped with a reflux condenser) are added this compound, the arylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Degassed toluene and degassed water (e.g., in a 4:1 to 10:1 ratio) are added via syringe.

-

The reaction mixture is heated to 85-90°C with vigorous stirring for 12-18 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).

-

The mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.

-

The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired 6-aryl-1-chlorophthalazine derivative.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry, offering two distinct handles for selective functionalization. The pronounced reactivity difference between the C-Br and C-Cl bonds under palladium catalysis allows for the reliable and chemoselective modification at the 6-position via Suzuki-Miyaura coupling. While specific literature examples for the Buchwald-Hartwig amination of this substrate are scarce, the underlying principles of C-X bond reactivity strongly support a similar selective outcome. The data and protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize this important building block in the synthesis of novel and potent therapeutic agents. Further exploration of other cross-coupling reactions at the C-Br position will undoubtedly continue to expand the synthetic utility of this important heterocyclic scaffold.

A Technical Guide to 6-Bromo-1-chlorophthalazine for Researchers

This in-depth guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the commercial availability, purity, synthesis, and analysis of 6-Bromo-1-chlorophthalazine.

Commercial Availability and Purity

This compound is accessible through various chemical suppliers, with purity levels typically suitable for research and development purposes. The following table summarizes the offerings from several key suppliers.

| Supplier | Catalog Number | Purity | CAS Number | Additional Information |

| Sigma-Aldrich | BL3H160BBB38 | 98% | 470484-70-9 | Pale-yellow to Yellow-brown Solid. |

| Advanced ChemBlocks | G-5546 | 97% | 470484-70-9 | Stored at Room Temperature.[1] |

| Hangzhou Leap Chem Co., Ltd. | - | 99.00% | 470484-70-9 | - |

| Leyan | 1120957 | ≥97.0% (NMR) | 470484-70-9 | White to light yellow Solid.[2] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₄BrClN₂ |

| Molecular Weight | 243.49 g/mol |

| CAS Number | 470484-70-9 |

| Appearance | White to light yellow or Pale-yellow to Yellow-brown Solid[2] |

| Storage | Inert atmosphere, 2-8°C or room temperature[1] |

Synthesis and Purification

Proposed Synthesis Protocol

A potential synthesis method involves the chlorination of a 6-bromophthalazinone derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). This is adapted from the synthesis of 6-Bromo-4-chlorophthalazin-1(2H)-one.[3]

Reaction:

-

Starting Material: 6-bromophthalazin-1(2H)-one

-

Reagent: Phosphorus oxychloride (POCl₃)

-

Procedure:

-

A mixture of 6-bromophthalazin-1(2H)-one and an excess of phosphorus oxychloride is heated at reflux for several hours.

-

After cooling, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched with ice water and neutralized with a base such as sodium bicarbonate.

-

The crude product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the crude this compound.

-

Purification Protocol

Purification of the crude product is essential to achieve the desired purity for subsequent applications. Standard purification techniques for similar organic compounds can be employed.

-

Recrystallization: The crude solid can be recrystallized from a suitable solvent or solvent mixture to remove impurities.

-

Column Chromatography: For higher purity, silica gel column chromatography can be performed using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

References

Physical appearance and stability of 6-Bromo-1-chlorophthalazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical appearance and stability of 6-Bromo-1-chlorophthalazine, a key intermediate in pharmaceutical synthesis. This document outlines its known physicochemical properties, recommended experimental protocols for its handling and stability assessment, and visual representations of relevant workflows.

Physicochemical Properties

Precise experimental data for this compound is limited in publicly available literature. The following table summarizes available data, including predicted values and data from closely related analogs to provide a comprehensive profile.

| Property | Value | Source |

| Molecular Formula | C₈H₄BrClN₂ | [1][2] |

| Molecular Weight | 243.49 g/mol | [1] |

| Appearance | White to yellow or pale-yellow to yellow-brown solid | [1] |

| Melting Point | No experimental data available. The related compound, 6-Bromophthalazine, has a melting point of 110 °C. The melting point of 1-Chlorophthalazine is 109-112 °C. | [3] |

| Boiling Point | Predicted: 419.2 ± 25.0 °C | |

| Density | Predicted: 1.762 ± 0.06 g/cm³ | |

| Solubility | No experimental data available. Generally, halogenated phthalazines exhibit solubility in common organic solvents like dichloromethane, ethanol, and methanol, with insolubility in water. | [4] |

| pKa | Predicted: 0.78 ± 0.30 | |

| Purity | Typically available at 97% purity. | [1] |

Stability Profile

Recommended Stability Testing Protocols

A thorough stability program should be established to evaluate the intrinsic stability of this compound. This involves forced degradation (stress testing) and long-term stability studies.

2.1.1. Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of the molecule. These studies also help in developing and validating stability-indicating analytical methods.

-

Methodology:

-

Sample Preparation: Prepare solutions or suspensions of this compound in appropriate solvents. A control sample, protected from the stress condition, should be analyzed concurrently.

-

Stress Conditions: Expose the samples to the following conditions as per ICH Q1A guidelines:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours.

-

Photostability: Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method should be capable of separating the parent compound from all significant degradation products.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity and ensure that the chromatographic peaks of the parent compound and degradation products are homogeneous.

-

2.1.2. Long-Term Stability Studies

Long-term stability studies provide evidence on how the quality of the substance varies with time under the influence of environmental factors.

-

Methodology:

-

Storage Conditions: Store samples of this compound under the following long-term and accelerated conditions as recommended by ICH Q1A:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies).

-

Analytical Parameters: At each time point, analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.

-

Experimental Protocols

This section provides a representative experimental workflow for the synthesis and purification of halogenated phthalazines, which can be adapted for this compound. It also includes guidelines for safe handling and storage.

Synthesis of a Halogenated Phthalazine Derivative (Representative Procedure)

The synthesis of this compound would likely involve the cyclization of a substituted phthalic acid derivative with a hydrazine source, followed by chlorination. The following is a general procedure adapted from the synthesis of related phthalazine derivatives.

-

Step 1: Synthesis of 6-Bromophthalazin-1(2H)-one

-

A mixture of 4-bromophthalic anhydride and hydrazine hydrate in glacial acetic acid is refluxed for 4-6 hours.

-

The reaction mixture is cooled, and the precipitated solid is filtered, washed with water, and dried to yield 6-bromophthalazin-1(2H)-one.

-

-

Step 2: Chlorination to form this compound

-

6-Bromophthalazin-1(2H)-one is treated with an excess of phosphorus oxychloride (POCl₃).

-

The mixture is heated at reflux for 3-5 hours.

-

After cooling, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate solution).

-

The resulting precipitate is filtered, washed with water, and dried.

-

-

Step 3: Purification

-

The crude this compound is purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Handling and Storage

-

Handling:

-

Storage:

Visualizations

The following diagrams illustrate key experimental workflows.

Caption: A representative workflow for the synthesis of this compound.

Caption: A logical workflow for the stability testing of this compound.

References

- 1. 6-Bromo-1-chloro-phthalazine 97% | CAS: 470484-70-9 | AChemBlock [achemblock.com]

- 2. PubChemLite - this compound (C8H4BrClN2) [pubchemlite.lcsb.uni.lu]

- 3. 6-BROMO-PHTHALAZINE | 19064-74-5 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution [apb.tbzmed.ac.ir]

Initial Toxicity Screening of Substituted Phthalazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies and data interpretation for the initial toxicity screening of substituted phthalazines. The information presented herein is intended to assist researchers in designing and executing preliminary safety assessments of this important class of heterocyclic compounds.

Introduction to Phthalazine Toxicity

Phthalazine and its derivatives are a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects. However, as with any biologically active molecule, understanding the potential for toxicity is a critical step in the drug discovery and development process. Initial toxicity screening aims to identify potential safety liabilities early, allowing for the selection of candidates with the most favorable therapeutic index.